REACTION_SMILES
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[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH3:16][Li:17].[CH3:1][O:2][N:3]([C:4](=[O:5])[c:6]1[cH:7][cH:8][cH:9][c:10]2[nH:11][cH:12][n:13][c:14]12)[CH3:15].[Cl-:18].[NH4+:19].[OH2:20]>>[C:4](=[O:5])([c:6]1[cH:7][cH:8][cH:9][c:10]2[nH:11][cH:12][n:13][c:14]12)[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)c1cccc2[nH]cnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)c1cccc2[nH]cnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |